Glycidyl methacrylate

説明

特性

IUPAC Name |

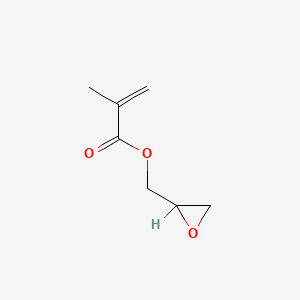

oxiran-2-ylmethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-5(2)7(8)10-4-6-3-9-6/h6H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZRXNHHFUQHIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1679 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-05-4 | |

| Record name | Poly(glycidyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0025361 | |

| Record name | Glycidyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glycidyl methacrylate is a colorless liquid with a fruity odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a fruity odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycidyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1251 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1679 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

372 °F at 760 mmHg (NTP, 1992), 189 °C | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1679 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

181 °F (NTP, 1992), 84 °C (Tag open cup) | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

5 to 10 mg/mL at 68 °F (NTP, 1992), Very soluble in benzene, ethyl ether, ethyl alcohol, Solubility in water, g/100ml at 25 °C: 5 (moderate) | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1679 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.073 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.07 g/cu m @ 25 °C, Relative density (water = 1): 1.08 | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1679 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.9 | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1679 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.15 [mmHg], Vapor pressure, kPa at 25 °C: 0.42 | |

| Record name | Glycidyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1251 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1679 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

106-91-2, 25067-05-4 | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycidyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyglycidyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025067054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycidyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-epoxypropyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenoic acid, 2-methyl-, - 2-oxiranylmethyl ester, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8WN29J8VF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1679 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

freezing pt: -41.5 °C | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

準備方法

合成経路と反応条件: メタクリル酸グリシジルは、メタクリル酸とグリシジルのエステル化によって合成できます。この反応は、通常、硫酸などの触媒を用いてエステル化プロセスを促進します。 反応は、制御された温度と圧力条件下で行われ、生成物の高収率と純度が確保されます .

工業的生産方法: 工業的な設定では、メタクリル酸グリシジルは、触媒の存在下でメタクリル酸とグリシジルを反応させる連続プロセスを用いて製造されます。反応混合物は、次に蒸留によって精製され、未反応の出発物質と副生成物が除去されます。 最終生成物は、高純度の無色液体です .

化学反応の分析

Chemical Reactions Involving Glycidyl Methacrylate

The chemical reactions of this compound primarily involve its epoxy group, which can undergo various transformations:

Epoxide Ring-Opening Reactions

This compound can participate in nucleophilic ring-opening reactions, allowing for the introduction of diverse functional groups. The reactions can be categorized based on the nucleophile involved:

-

Amine-Epoxy Reaction : The reaction of amines with the epoxy group leads to the formation of amine-functionalized polymers.

-

Thiol–Epoxy Reaction : Thiols can react with GMA to create thiol-functionalized products.

-

Azide-Epoxy Reaction : Azides can also be introduced through this pathway, expanding the functionalization possibilities.

These modifications enable the creation of tailored materials with specific properties for various applications .

Transesterification Reactions

Transesterification occurs when this compound reacts with alcohols or carboxylic acids. This reaction pathway is particularly significant when GMA interacts with macromolecules like poly(vinyl alcohol) and poly(acrylic acid):

-

At acidic pH (around 3.5), GMA reacts with hydroxyl and carboxylic groups through an epoxide ring-opening mechanism.

-

At basic pH (around 10.5), GMA undergoes hydrolysis, allowing for both transesterification and epoxide ring-opening mechanisms to occur, with the latter being more favorable .

Post-Polymerization Modifications

Post-polymerization modifications of poly(this compound) (PGMA) allow for further functionalization after polymer synthesis:

科学的研究の応用

Polymer Chemistry and Material Science

1.1 Copolymerization and Functional Polymers

Glycidyl methacrylate is primarily utilized in the synthesis of functional copolymers. It can be copolymerized with various monomers to create polymers with tailored properties. For instance, copolymers of GMA with n-butyl acrylate and poly(ethylene glycol) methyl ether methacrylate have shown promising self-healing abilities when incorporated into waterborne polyurethanes. These materials exhibit healing efficiencies triggered by external stimuli such as moisture or heat, making them suitable for applications in coatings and adhesives .

1.2 Surface Modification

GMA-based graft copolymers are employed for surface modification of materials, enhancing properties such as wettability and adhesion. Research has demonstrated that these copolymers can undergo controllable post-synthetic modifications, allowing for the design of advanced functional interfaces in industrial applications . This adaptability makes GMA a crucial component in developing new materials for electronics and biomedical devices.

Biomedical Applications

2.1 Drug Delivery Systems

This compound has been investigated for use in drug delivery systems due to its ability to form hydrogels that can encapsulate therapeutic agents. The incorporation of GMA into hydrogels enhances their mechanical properties and allows for controlled release profiles, which are essential for effective drug delivery .

2.2 Tissue Engineering

In tissue engineering, GMA-modified polymers are used to create scaffolds that support cell growth and tissue regeneration. The epoxy groups present in GMA facilitate crosslinking reactions with biological molecules, improving biocompatibility and functionality of the scaffolds . This application is particularly relevant in regenerative medicine, where the development of biomimetic materials is critical.

Coatings and Adhesives

3.1 Protective Coatings

This compound is used in protective coatings due to its excellent adhesion properties and chemical resistance. These coatings are vital in various industries, including automotive and aerospace, where durability against environmental factors is crucial . The incorporation of GMA into coating formulations enhances the mechanical strength and thermal stability of the final product.

3.2 Adhesive Formulations

In adhesive formulations, GMA acts as a reactive diluent that improves the performance of epoxy resins. Its ability to react with amines allows for the formation of robust adhesive bonds suitable for demanding applications such as construction and manufacturing .

Environmental Applications

4.1 Water Treatment

This compound-based materials have been explored for use in water treatment processes, particularly for the removal of contaminants from wastewater. The functionalized surfaces created using GMA can selectively adsorb pollutants, showcasing its potential in environmental remediation technologies .

Case Studies and Research Findings

作用機序

メタクリル酸グリシジルの作用機序は、エポキシ基の求核置換開環に関与しています。この反応により、さまざまな官能基をポリマー主鎖に導入することができ、官能化ポリマーが形成されます。 これらの反応に関与する分子標的および経路には、エポキシ基とアミン、チオール、アジド、およびカルボン酸などの求核試薬との相互作用が含まれます .

類似化合物:

メタクリル酸メチル: メタクリル酸グリシジルと同様に、メタクリル酸メチルはポリマーの製造においてモノマーとして使用されます。

メタクリル酸グリシジルのユニークさ: メタクリル酸グリシジルのユニークさは、その二官能性にあります。これは、幅広い化学修飾と用途を可能にします。 エポキシ基とアクリレート基の組み合わせにより、研究および産業のさまざまな分野で非常に汎用性が高く、価値のあるものとなっています .

類似化合物との比較

Table 1: Structural Comparison of GMA with Analogous Compounds

Key Insights :

- BIS-GMA vs. GMA: BIS-GMA’s bisphenol-A backbone enhances mechanical strength in dental resins but reduces flexibility compared to GMA .

- Epoxy acrylate vs. GMA : The acrylate group in epoxy acrylates enables faster polymerization under UV light, whereas GMA’s methacrylate group offers slower, more controlled curing .

- γ-MAPS vs. GMA: Both bind to glass surfaces, but γ-MAPS forms siloxane linkages, while GMA relies on epoxy-silanol interactions .

Reactivity and Polymerization Behavior

Table 2: Reactivity Ratios in Copolymerization (AIBN-initiated, 70°C)

| Monomer Pair | Reactivity Ratio (r₁) | Reactivity Ratio (r₂) | Notes |

|---|---|---|---|

| Isoprene (Is) + GMA | 0.45 | 1.20 | GMA favors homopolymerization |

| NIPAM + DMA | 0.30 | 0.90 | — |

Key Insights :

- GMA’s reactivity ratio with isoprene (r₂ = 1.20) indicates a tendency to form blocky copolymers, whereas NIPAM/DMA systems exhibit near-random incorporation .

Mechanical and Thermal Properties

- GMA in Dental Resins : Blending GMA with methyl methacrylate (MMA) improves flexural strength (up to 20% MMA content) due to interpenetrating polymer networks (IPNs) .

- Nanocomposites: Adding nanosilica to GMA-based matrices increases tensile strength by 40–60% compared to unfilled systems .

Market and Commercial Viability

生物活性

Glycidyl methacrylate (GMA) is a versatile compound widely used in the production of polymers and resins. Its biological activity has garnered significant attention due to its potential applications in medicine and its associated health risks. This article delves into the biological effects of GMA, including its antitumor properties, toxicity, and potential as a biocompatible material.

This compound is an epoxy-containing monomer that can undergo polymerization to form poly(this compound) (PGMA). The unique structure of GMA allows it to interact with biological systems, leading to various biological activities.

Mechanism of Action:

- GMA can form covalent bonds with nucleophiles, leading to potential DNA damage.

- It has been shown to exhibit cytotoxic effects on various cancer cell lines, suggesting a mechanism for its antitumor activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of GMA derivatives. For instance, a novel this compound/phytic acid composite (GMABX-PA) demonstrated significant inhibitory effects on several cancer cell lines, including:

| Cell Line | Inhibition (%) at 100 μg/mL |

|---|---|

| NCI-H460 (Lung Cancer) | 29.68 ± 4.45 |

| MGC80-3 (Stomach Cancer) | 11.37 ± 3.29 |

| MDA-MB-231 (Breast Cancer) | 20.65 ± 3.82 |

These findings indicate that GMABX-PA can effectively suppress cancer cell proliferation while exhibiting low toxicity towards normal human lung epithelial cells (BEAS-2B) .

Toxicity and Safety Concerns

Despite its potential therapeutic applications, GMA poses significant health risks. Studies have shown that:

- GMA is a skin sensitizer and can cause allergic reactions upon dermal exposure.

- It is highly irritating to the skin, eyes, and respiratory tract .

- In animal studies, GMA exposure resulted in tissue damage at the site of contact, particularly in the respiratory tract and gastrointestinal system .

The no-observed-adverse-effect level (NOAEL) for GMA has been determined to be 10 mg/kg/day for oral administration . Moreover, repeated exposure has been linked to genotoxic effects, including DNA damage and carcinogenic potential .

Biocompatibility and Applications

Research has also explored the biocompatibility of PGMA-based materials. For example, PGMA macromolecular assemblies have shown durable antibacterial activity and biocompatibility when used as nanocarriers for antimicrobial agents such as lysozyme. These assemblies demonstrated:

- Resistance to bacterial colonization.

- Non-cytotoxicity towards human dermal fibroblasts in vitro.

- The ability to reload antimicrobial peptides without losing efficacy .

Case Studies

- Periodontal Regeneration : A study evaluated glycidyl methacrylated dextran for enhancing periodontal regeneration. The results indicated improved biological activity compared to traditional materials, suggesting potential clinical applications in dental therapies .

- Carcinogenicity Assessment : An extensive review classified GMA as probably carcinogenic to humans based on various studies demonstrating its ability to induce DNA damage across different models .

Q & A

Q. What are the recommended methods for synthesizing GMA-grafted polymers, and how does reaction time influence graft content?

Methodological Answer: GMA-grafted polymers are typically synthesized via free-radical grafting in melt or solution phases. For example, grafting onto high-density polyethylene (HDPE) involves using a batch mixer with controlled reaction times. Studies show that increasing reaction time (e.g., from 5 to 15 minutes) enhances graft content due to prolonged radical generation and monomer diffusion . For polylactic acid (PLA), GMA is purified via a basic alumina column to remove inhibitors, and grafting is initiated by dicumyl peroxide (DCP) at elevated temperatures (e.g., 170°C). Reaction optimization includes monitoring torque changes to track viscosity shifts during grafting .

Key Data:

| Polymer Substrate | Initiator | Temperature | Reaction Time Range | Graft Content Increase |

|---|---|---|---|---|

| HDPE | Peroxide | 180°C | 5–15 min | 2–8 wt% |

| PLA | DCP | 170°C | 10–30 min | 3–12 wt% |

Q. What safety protocols should be followed when handling GMA in laboratory settings?

Methodological Answer: GMA is classified as a Group 2A carcinogen (probably carcinogenic to humans) by IARC, with strong genotoxicity evidence in human primary cells . Key safety measures include:

- Personal Protective Equipment (PPE): Wear chemically impermeable gloves, ANSI Z87.1-certified goggles, and face shields to prevent dermal/ocular exposure .

- Ventilation: Use fume hoods for solvent-based reactions to minimize inhalation risks.

- Storage: Stabilize GMA with 50–150 ppm MEHQ and refrigerate (~5°C) to inhibit premature polymerization .

- Waste Disposal: Neutralize residual GMA with alkaline solutions (e.g., NaOH) before disposal to reduce reactivity.

Q. What characterization techniques are critical for analyzing GMA copolymers?

Methodological Answer:

- FTIR Spectroscopy: Identifies epoxy ring opening (e.g., disappearance of 910 cm⁻¹ peak) and ester linkage formation (1720 cm⁻¹) .

- Thermogravimetric Analysis (TGA): Measures thermal stability; GMA-grafted PLA shows a 20–30°C increase in decomposition temperature compared to pure PLA .

- 1H NMR: Quantifies graft content via integration of epoxy proton signals (δ 3.1–4.5 ppm) .

- Dynamic Light Scattering (DLS): Used for nanoparticle sizing in RAFT-synthesized GMA copolymers (e.g., 50–200 nm diameters) .

Advanced Research Questions

Q. How can researchers evaluate the mechanistic basis of GMA’s genotoxicity in human cells?

Methodological Answer:

- In Vitro Assays: Use comet assays or γH2AX foci staining to detect DNA strand breaks in human primary keratinocytes exposed to GMA (0.1–1 mM for 24h) .

- Metabolite Analysis: Monitor glycidol formation (a carcinogenic metabolite) via LC-MS in human liver homogenates, noting time-dependent accumulation .

- Enzyme Inhibition Studies: Co-treat rabbit hepatocytes with carboxylesterase inhibitors to confirm metabolic activation pathways .

Key Finding:

GMA’s genotoxicity correlates with glycidol levels, which induce oxidative stress and adduct formation in DNA .

Q. What methodologies assess GMA’s environmental mobility and long-term ecological impact?

Methodological Answer:

- Soil Mobility: Estimate using the molecular connectivity index; GMA’s Koc (soil organic carbon partition coefficient) is ~10, indicating very high mobility .

- Biodegradation Studies: Aerobic soil tests show <10% degradation over 28 days, suggesting persistence. Use OECD 301B guidelines for standardized assessment.

- Aquatic Toxicity: Perform Daphnia magna acute toxicity tests (EC50 ≈ 5–10 mg/L) .

Q. How can GMA be utilized in crosslinked materials for advanced applications?

Methodological Answer:

- Film Formation: Crosslink pectin-GMA adducts with sodium persulfate (0.5–2 wt%) to create free-standing films for food packaging. FTIR confirms ester crosslinks (1740 cm⁻¹) .

- Optical Waveguides: Synthesize poly(pentafluorostyrene-co-GMA) (50 mol% GMA) via free-radical copolymerization. The copolymer’s low optical loss (0.2 dB/cm at 1550 nm) suits photonic applications .

Q. What advanced chromatographic stationary phases can be developed using GMA?

Methodological Answer:

- Silica Functionalization: Synthesize dehydroabietic acid-GMA ester (DAGME) via epoxide ring-opening, then graft onto thiol-silica using click chemistry (CuAAC). Characterize via EA (C: 12.5%, H: 1.8%) and TGA (20% weight loss at 300°C) .

- Retention Mechanisms: Sil-DAGME columns separate flavonoids via hydrophobic (logP > 3) and π-π interactions (e.g., quercetin retention factor: 4.2) .

Q. How does RAFT polymerization enable controlled synthesis of GMA-based nanoparticles?

Methodological Answer:

- PISA Approach: Use poly(stearyl methacrylate) (PSMA) macro-RAFT agents in mineral oil (70°C) to polymerize GMA. TEM confirms spherical nanoparticles (diameter: 50–150 nm) with epoxy functionality for post-modification .

- Kinetic Control: Achieve >90% conversion in 4h with Đ (dispersity) < 1.2 via [GMA]/[RAFT] = 200:1 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。